molecular formula C16H12FN3O3 B593199 Flunitrazepam-d3 CAS No. 219533-64-9

Flunitrazepam-d3

Cat. No.: B593199
CAS No.: 219533-64-9
M. Wt: 316.30 g/mol
InChI Key: PPTYJKAXVCCBDU-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flunitrazepam-d3 involves the incorporation of deuterium atoms into the flunitrazepam molecule. One common method is the reduction of the nitro functionality in the parent drug to an amino group using tin (II) chloride under mild conditions, often with ultrasonication at room temperature . This method is straightforward and provides access to the deuterated compound needed for analytical purposes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods, ensuring high purity and yield. The process is optimized for scalability, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Flunitrazepam-d3 undergoes several types of chemical reactions, including:

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Deuterium atoms replace hydrogen atoms in the molecule.

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound, which retains the pharmacological properties of the parent compound but with enhanced stability and analytical utility due to the deuterium atoms .

Properties

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYJKAXVCCBDU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345267
Record name Flunitrazepam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219533-64-9
Record name Flunitrazepam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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